molecular formula C12H17BrN2O B6629065 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine

3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine

Cat. No. B6629065
M. Wt: 285.18 g/mol
InChI Key: ZVWYREPDCSDJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is a chemical compound that belongs to the pyridine family. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is related to its selective agonist activity on the α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine. This receptor is widely expressed in the central nervous system and is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. Activation of the α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine by 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine leads to an increase in the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine has been shown to have several biochemical and physiological effects in animal models and human clinical trials. These include an improvement in cognitive function, memory, and attention, as well as a reduction in anxiety and depression-like behaviors. Additionally, it has been found to have neuroprotective effects and to enhance the survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine in lab experiments is its high selectivity and potency for the α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine, which allows for more specific and targeted studies of this receptor. Additionally, its ability to cross the blood-brain barrier makes it a useful tool for studying the effects of α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine activation in the brain. However, one of the limitations of using 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on cognitive function and mood regulation. Finally, there is a need for the development of more efficient and effective synthesis methods for 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine, which could lead to increased availability and affordability of this compound for research purposes.
In conclusion, 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is a potent and selective agonist for the α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves an increase in the release of several neurotransmitters, leading to an improvement in cognitive function, memory, and attention, as well as a reduction in anxiety and depression-like behaviors. Despite its limitations, 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is a useful tool for studying the effects of α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine activation in the brain, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine involves a multi-step process. The first step is the preparation of 3-bromo-5-chloropyridine, which is then reacted with 3-(methoxymethyl)piperidine in the presence of a palladium catalyst to obtain the desired product. The purity and yield of the final product can be improved by several purification techniques, including column chromatography and recrystallization.

Scientific Research Applications

3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. Additionally, it has been found to have neuroprotective effects and to enhance the survival of neurons in the brain.

properties

IUPAC Name

3-bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-16-9-10-3-2-4-15(8-10)12-5-11(13)6-14-7-12/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWYREPDCSDJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.